3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride
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Overview
Description
3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives include 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole.
Cyclohexylphenyl Compounds: Compounds with similar cyclohexylphenyl structures may include various substituted cyclohexylphenyl derivatives.
Uniqueness: 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C17H18ClNO2/c1-11-15(17(18)20)16(19-21-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
QLXGRPJRQVRUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C3CCCCC3)C(=O)Cl |
Origin of Product |
United States |
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